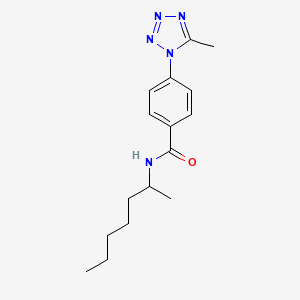![molecular formula C19H22N4O4 B12164187 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxy group, and a triazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide typically involves multiple steps. One common approach is the condensation of 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl with a suitable triazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl propanoic acid
- 6-methyl-2H-1-benzopyran-2-one
- 4-methyl-2-oxo-2H-chromen-7-yl
Uniqueness
Compared to similar compounds, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide stands out due to its unique combination of a chromen-2-one core and a triazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N4O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C19H22N4O4/c1-10(2)18-21-19(23-22-18)20-16(24)6-5-12-8-13-11(3)7-17(25)27-15(13)9-14(12)26-4/h7-10H,5-6H2,1-4H3,(H2,20,21,22,23,24) |
InChI Key |
VZLFLKCNNOOQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)

![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164121.png)

![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)
![2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12164139.png)


![methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164160.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12164165.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12164179.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)
